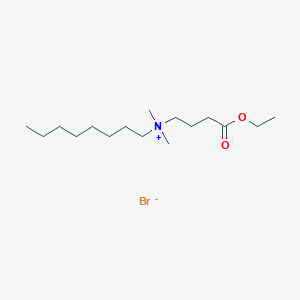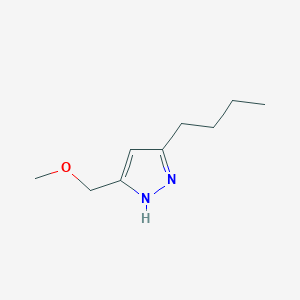
Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes a cyano group, an oxo group, and an ethyl ester group attached to an indene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of ethyl cyanoacetate with an appropriate indene derivative under specific conditions. One common method involves the use of a base, such as sodium ethoxide, to facilitate the nucleophilic addition of the cyanoacetate to the indene core. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The cyano and oxo groups play a crucial role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be compared with other indene derivatives, such as:
Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but lacks the cyano group.
2-Ethyl-2,3-dihydro-1H-indene: Lacks both the cyano and oxo groups.
Indole derivatives: Share the indene core but have different substituents and biological activities.
The presence of the cyano group in this compound makes it unique and imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
122951-00-2 |
|---|---|
Formule moléculaire |
C13H11NO3 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-oxo-1H-indene-2-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-2-17-12(16)13(8-14)7-9-5-3-4-6-10(9)11(13)15/h3-6H,2,7H2,1H3 |
Clé InChI |
DTNVZCQNHNDAFZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC2=CC=CC=C2C1=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



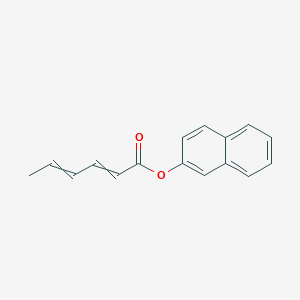
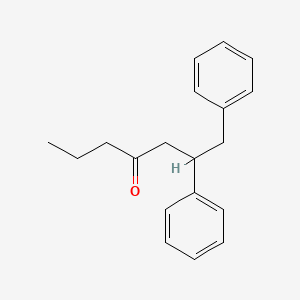
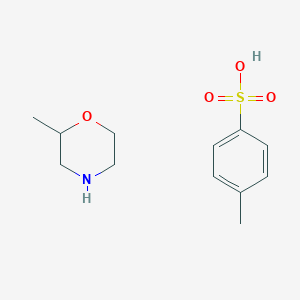
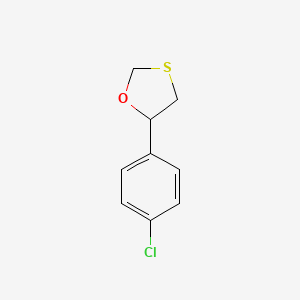

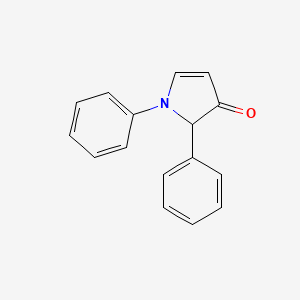
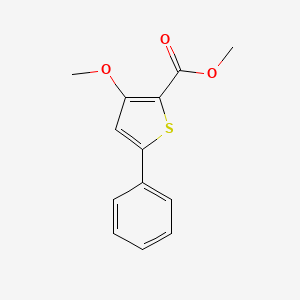
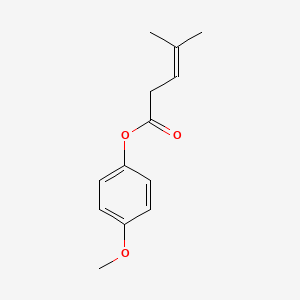

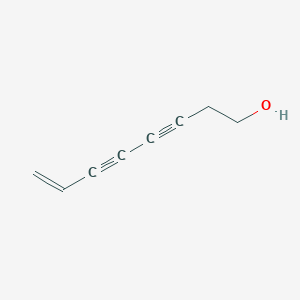
![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)
